DIMETHYLALLYLMALONATE
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Overview
Description
DIMETHYLALLYLMALONATE is an organic compound with the molecular formula C12H20O4. It is a diester derivative of propanedioic acid, featuring a 3-methylbut-2-en-1-yl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYLALLYLMALONATE typically involves the esterification of propanedioic acid with 3-methylbut-2-en-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
DIMETHYLALLYLMALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
DIMETHYLALLYLMALONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYLALLYLMALONATE involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the 3-methylbut-2-en-1-yl group.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbut-2-en-1-yl)butanedioate
- (3-Methylbut-2-en-1-yl)pentanedioate
- (3-Methylbut-2-en-1-yl)hexanedioate
Uniqueness
DIMETHYLALLYLMALONATE is unique due to its specific ester configuration and the presence of the 3-methylbut-2-en-1-yl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various research and industrial applications.
Properties
CAS No. |
4063-75-6 |
---|---|
Molecular Formula |
C8H10O4-2 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C8H12O4/c1-5(2)3-4-6(7(9)10)8(11)12/h3,6H,4H2,1-2H3,(H,9,10)(H,11,12)/p-2 |
InChI Key |
IJAFXNYUNXJAQB-UHFFFAOYSA-L |
SMILES |
CC(=CCC(C(=O)[O-])C(=O)[O-])C |
Canonical SMILES |
CC(=CCC(C(=O)[O-])C(=O)[O-])C |
Origin of Product |
United States |
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